![molecular formula C16H16N6O3 B279900 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279900.png)
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has been found to have unique properties that make it useful in a variety of applications, including drug discovery, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A is not fully understood. However, it is believed to act by binding to specific targets and modulating their activity. This can lead to a variety of biochemical and physiological effects, depending on the target and the cellular context.
Biochemical and Physiological Effects:
This compound A has been found to have a variety of biochemical and physiological effects, depending on the target and the cellular context. For example, it has been shown to inhibit the activity of certain kinases, leading to decreased cell proliferation and increased apoptosis. It has also been shown to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A is its broad range of activity against different targets. This makes it a valuable tool for screening and identifying potential drug candidates. However, one limitation of this compound A is its relatively low potency compared to other compounds. This can make it more difficult to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for research on 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A. One area of interest is the development of more potent analogs that can achieve the desired effects at lower concentrations. Another area of interest is the identification of new targets for this compound A, which could expand its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its effects on different cellular pathways.
Méthodes De Synthèse
The synthesis of 2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves a multi-step process that begins with the reaction of 4-nitro-1H-pyrazole with N-methyl-N-(4-chlorobenzyl)acetamide. This reaction produces an intermediate, which is then further reacted with 1H-pyrazole to yield the final product. The synthesis of this compound A has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
2-{4-nitro-1H-pyrazol-1-yl}-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been studied for its potential use in drug discovery and medicinal chemistry. It has been found to have activity against a variety of targets, including kinases, proteases, and G protein-coupled receptors. This makes it a valuable tool for screening and identifying potential drug candidates.
Propriétés
Formule moléculaire |
C16H16N6O3 |
|---|---|
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
N-methyl-2-(4-nitropyrazol-1-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H16N6O3/c1-19(16(23)12-20-11-15(9-18-20)22(24)25)10-13-3-5-14(6-4-13)21-8-2-7-17-21/h2-9,11H,10,12H2,1H3 |
Clé InChI |
XRKKYRSZRJOEDN-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


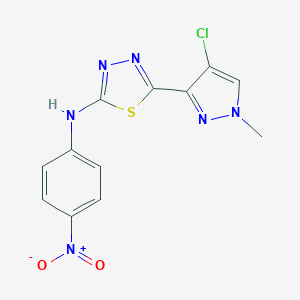
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
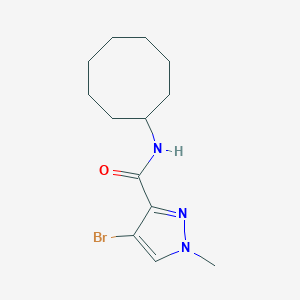
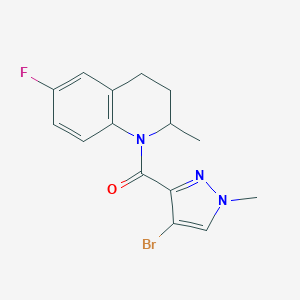

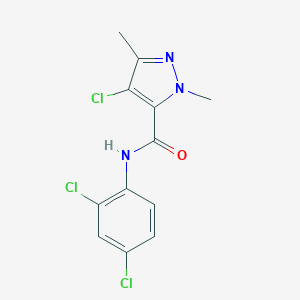
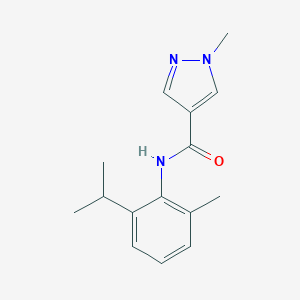
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
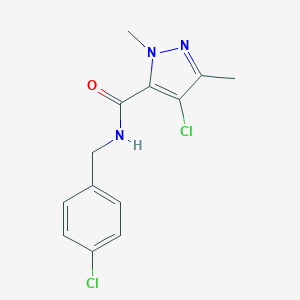
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)
